Cas no 529-34-0 (1,2,3,4-tetrahydronaphthalen-1-one)

1,2,3,4-tetrahydronaphthalen-1-one structure
529-34-0 structure
商品名:1,2,3,4-tetrahydronaphthalen-1-one
CAS番号:529-34-0
MF:C10H10O
メガワット:146.1858
MDL:MFCD00001688
CID:38043
PubChem ID:10724

1,2,3,4-tetrahydronaphthalen-1-one 化学的及び物理的性質

名前と識別子

    • 3,4-Dihydronaphthalen-1(2H)-one
    • 1,2,3,4-Tetrahydro-1-naphthalenone
    • 3,4-Dihydro-1(2H)-naphthalenone
    • 1-Tetralone
    • α-Tetralone
    • a-Tetralone
    • alpha-Tetralone
    • 3.4-Dihydro-1(2H)-naphthalenone
    • 1,2,3,4-tetrahydronaphthalen-1-one
    • 1-oxo-1,2,3,4-tetrahydronaphthalene
    • 1-oxotetrahydronaphthalene
    • 1-Oxotetralin
    • 1-TETRALONE pure
    • 2,3,4-Trihydronaphthalen-1-one
    • Tetralole
    • tetralone
    • EN300-20133
    • STR03237
    • AKOS000119475
    • A829314
    • 6VT52A15HY
    • NCGC00248620-01
    • FT-0608314
    • FT-0649303
    • 1,3,4-Tetrahydronaphthalen-1-one
    • alpha tetralone
    • 3,4-Dihydro-1(2H)-naphthaleneone
    • T0134
    • HY-76194A
    • ALPHA-TETRALONE-13C6
    • 3,4-dihydro-2H-naphth-1-one
    • WLN: L66 BVT&J
    • SY001538
    • 1(2H)-Naphthalenone, 3,4-dihydro-
    • NSC5171
    • 1,2,3,4-Tetrahydro-1-oxonaphthalene
    • NCGC00258000-01
    • CAS-529-34-0
    • EINECS 208-460-6
    • NS00001796
    • AC-6869
    • alpha-Tetralone, purum, >=96.0% (GC)
    • 1,2,3,4-Tetrahydronaphthalone
    • 3,4-Dihydronaphthalen-1-one
    • DTXCID007175
    • BDBM50159254
    • 29059-07-2
    • SCHEMBL44545
    • tetralin-1-one;2,3,4-Trihydronaphthalen-1-one
    • Q522228
    • 3,4-DIHYDRONAPHTHALENONE
    • NSC-5171
    • MFCD00001688
    • NSC 5171
    • .alpha.-Tetralone
    • AI3-19569
    • Tox21_200446
    • CYCLOHEXENE,1-ONE,2,3-BENZO
    • 3,4-Dihydro-2H-naphthalen-1-one
    • HSDB 5678
    • 3,4-dihydro-1(2H)naphthalenone
    • alpha-Tetralone, 97%
    • 1,2,3,4-tetrahydronaphthalene-1-one
    • DTXSID2027175
    • CS-0226151
    • 3,4-dihydro-1-(2h)-naphthalenone
    • CS-D0598
    • BRN 0607374
    • UNII-6VT52A15HY
    • EINECS 249-394-8
    • 4-07-00-01015 (Beilstein Handbook Reference)
    • Z104477014
    • PB47531
    • 529-34-0
    • FT-0675085
    • CHEMBL193373
    • 3,4-dihydro-1(2H)-napthalenone
    • P16483
    • 3,4-Dihydronaphthalen-1-(2H)-one
    • InChI=1/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H
    • alpha -tetralone
    • F0001-1364
    • BBL027352
    • doi:10.14272/XHLHPRDBBAGVEG-UHFFFAOYSA-N.1
    • DB-000666
    • STK400014
    • MDL: MFCD00001688
    • インチ: InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2
    • InChIKey: XHLHPRDBBAGVEG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)CCCC2=O
    • BRN: 607374

計算された属性

  • せいみつぶんしりょう: 146.073165g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 146.073165g/mol
  • 単一同位体質量: 146.073165g/mol
  • 水素結合トポロジー分子極性表面積: 17.1Ų
  • 重原子数: 11
  • 複雑さ: 162
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色の油状の液体です。工業品はやや黄色で、光が当たってから次第に暗くなって暗くなって赤色になって、樟脳の味がします。ミント味を温める。
  • 密度みつど: 1.099 g/mL at 25 °C(lit.)
  • ゆうかいてん: 2-7 °C (lit.)
  • ふってん: 113-116 °C/6 mmHg(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.568(lit.)
  • すいようせい: 不溶性
  • PSA: 17.07000
  • LogP: 2.20560
  • かんど: 空気に敏感である
  • ようかいせい: 水に溶けず、エタノール、エーテルなどの溶媒に溶ける。

1,2,3,4-tetrahydronaphthalen-1-one セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S23-S24/25
  • RTECS番号:QK4375000
  • 危険物標識: Xn
  • リスク用語:R20/22
  • セキュリティ用語:S23
  • 包装カテゴリ:I; II; III
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • 包装等級:I; II; III

1,2,3,4-tetrahydronaphthalen-1-one 税関データ

  • 税関コード:29143900
  • 税関データ:

    中国税関コード:

    29143900

1,2,3,4-tetrahydronaphthalen-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20133-0.05g
1,2,3,4-tetrahydronaphthalen-1-one
529-34-0 97%
0.05g
$19.0 2023-09-16
Enamine
EN300-20133-25.0g
1,2,3,4-tetrahydronaphthalen-1-one
529-34-0 97%
25g
$38.0 2023-05-03
ChemScence
CS-D0598-500g
3,4-Dihydronaphthalen-1(2H)-one
529-34-0 97.26%
500g
$75.0 2022-04-27
ChemScence
CS-D0598-1kg
3,4-Dihydronaphthalen-1(2H)-one
529-34-0 97.26%
1kg
$135.0 2022-04-27
Enamine
EN300-20133-100.0g
1,2,3,4-tetrahydronaphthalen-1-one
529-34-0 97%
100g
$67.0 2023-05-03
Chemenu
CM108141-500g
1,2,3,4-tetrahydronaphthalen-1-one
529-34-0 95%+
500g
$*** 2023-03-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24441-20mg
3,4-Dihydronaphthalen-1(2H)-one
529-34-0 ,HPLC≥98%
20mg
¥298.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24440-100g
3,4-Dihydronaphthalen-1(2H)-one
529-34-0 97%
100g
¥50.0 2023-09-06
Life Chemicals
F0001-1364-5g
a-Tetralone
529-34-0 95%+
5g
$60.0 2023-11-21
eNovation Chemicals LLC
D962395-5kg
1-Tetralone
529-34-0 97%
5kg
$540 2024-06-05

1,2,3,4-tetrahydronaphthalen-1-one 合成方法

1,2,3,4-tetrahydronaphthalen-1-one サプライヤー

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(CAS:529-34-0)1,2,3,4-tetrahydronaphthalen-1-one
注文番号:CL16869
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:39
価格 ($):discuss personally

1,2,3,4-tetrahydronaphthalen-1-one 関連文献

1,2,3,4-tetrahydronaphthalen-1-oneに関する追加情報

Introduction to 1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 529-34-0)

1,2,3,4-tetrahydronaphthalen-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 529-34-0, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and chemical biology. This bicyclic ketone derivative belongs to the tetralone class and serves as a versatile intermediate in synthetic chemistry. Its unique structural framework, featuring a partially hydrogenated naphthalene core with a ketone functional group at the 1-position, makes it a valuable scaffold for developing novel bioactive molecules.

The compound’s molecular structure consists of a seven-membered aromatic ring fused to a five-membered lactam ring, which contributes to its distinct chemical properties. These properties include moderate solubility in organic solvents such as dichloromethane and ethyl acetate, as well as its stability under standard laboratory conditions. The presence of the ketone group at the 1-position enhances its reactivity in various organic transformations, making it a preferred building block for medicinal chemists.

In recent years, 1,2,3,4-tetrahydronaphthalen-1-one has been extensively studied for its potential applications in drug discovery and development. Its structural motif is reminiscent of several natural products and pharmacophores found in therapeutic agents. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic molecules targeting inflammatory pathways.

One of the most compelling aspects of 1,2,3,4-tetrahydronaphthalen-1-one is its role as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit improved pharmacokinetic profiles and enhanced biological activity. For example, modifications at the 4-position of the tetralone ring have led to compounds with potent inhibitory effects on enzymes involved in metabolic disorders.

The pharmaceutical industry has shown particular interest in tetrahydronaphthalen-1-one derivatives due to their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in anticancer therapies. By incorporating structural elements derived from 1,2,3,4-tetrahydronaphthalen-1-one, chemists have been able to design molecules that selectively inhibit aberrant kinase activity associated with various diseases.

Recent advances in computational chemistry have further enhanced the utility of CAS No. 529-34-0 in drug design. Molecular modeling studies indicate that tetralone derivatives can effectively interact with target proteins through multiple binding sites. This promiscuous binding capability has opened up new avenues for developing multitarget drugs that address complex diseases with a single therapeutic agent.

Moreover, the synthesis of 1,2,3,4-tetrahydronaphthalen-1-one has been optimized through various catalytic methods to improve yield and purity. Transition metal-catalyzed reactions have emerged as particularly effective strategies for constructing the tetralone core. These methods not only streamline the synthetic process but also allow for greater functional group tolerance during derivatization.

In academic research, CAS No. 529-34-0 continues to be employed as a benchmark compound for studying reaction mechanisms and developing new synthetic protocols. Its well-documented reactivity patterns provide chemists with a reliable framework for exploring novel transformations. Collaborative efforts between experimentalists and theoreticians have shed light on the electronic structure of tetralones and their interactions with biological systems.

The biocatalytic potential of tetrahydronaphthalen-1-one derivatives has also been explored recently. Enzymatic modifications of this scaffold have led to compounds with improved bioavailability and reduced toxicity profiles. Such findings underscore the importance of integrating enzymatic strategies into drug development pipelines alongside traditional synthetic approaches.

Looking ahead, the future applications of 1,2,3,4-tetrahydronaphthalen-1-one are likely to expand into emerging fields such as precision medicine and personalized therapeutics. Its structural versatility makes it an ideal candidate for generating libraries of compounds tailored to individual patient profiles. By leveraging high-throughput screening technologies alongside advanced synthetic methodologies, researchers can rapidly identify lead candidates for further optimization.

In conclusion,CAS No. 529-34-0 (1,2,3,4-tetrahydronaphthalen-1-one) remains a cornerstone compound in pharmaceutical chemistry with far-reaching implications for drug discovery and development. Its unique structural features combined with its broad applicability ensure its continued relevance in both academic research and industrial settings.

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